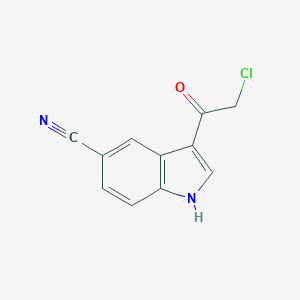

![molecular formula C9H10N2O B037769 (1-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5](/img/structure/B37769.png)

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Overview

Description

“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a chemical compound with the CAS Number 115576-91-5 and a linear formula of C9H10N2O . It has a molecular weight of 162.19 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” involves the use of lithium aluminum hydride in tetrahydrofuran . The reaction is carried out under an ice cooling for one hour . After the reaction, a saturated sodium bicarbonate solution is slowly added to the mixture under an ice cooling . The precipitate is removed by filtration, and the residue is concentrated . The concentrate is then purified by silica gel column chromatography to yield the title compound .

Molecular Structure Analysis

The IUPAC name of the compound is “(1-methyl-1H-benzimidazol-5-yl)methanol” and its InChI code is "1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3" . The InChI key is "FNWIOHZJMSLWCF-UHFFFAOYSA-N" .

Physical And Chemical Properties Analysis

“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a solid compound . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives are well-known for their antimicrobial properties. They have been found to exhibit significant antibacterial and antifungal activities . The presence of the imidazole ring contributes to the interaction with microbial enzymes or proteins, leading to the inhibition of microbial growth. This makes (1-methylbenzimidazol-5-yl)methanol a potential candidate for developing new antimicrobial drugs.

Antitubercular Activity

Compounds containing the imidazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . The structure of (1-methylbenzimidazol-5-yl)methanol allows for modifications that can enhance its efficacy against tuberculosis, making it a valuable scaffold in the search for novel antitubercular agents.

Metal-Organic Frameworks (MOFs)

Imidazole derivatives can be used as organic linkers in the synthesis of MOFs . These frameworks have a wide range of applications, including gas storage, separation, and catalysis. The ability of (1-methylbenzimidazol-5-yl)methanol to form stable MOFs can be exploited in designing materials for carbon dioxide capture and storage, contributing to environmental sustainability.

Anticancer Agents

Imidazole-containing compounds have shown promise as anticancer agents due to their ability to interfere with cell proliferation and survival pathways . (1-methylbenzimidazol-5-yl)methanol could serve as a lead compound for the synthesis of new anticancer drugs, potentially offering alternative treatments for various types of cancer.

Neurological Disorders

Some imidazole derivatives have shown potential in treating neurological disorders by modulating neurotransmitter systems . Exploring the applications of (1-methylbenzimidazol-5-yl)methanol in this area could lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, to which this compound belongs, are key components in functional molecules used in a diverse range of applications . They are often deployed in pharmaceuticals and agrochemicals , suggesting potential interactions with various biological targets.

Mode of Action

Imidazole derivatives are known for their versatility and utility in various areas , implying a wide range of possible interactions with their targets. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that they may interact with and influence a broad range of biochemical pathways.

Result of Action

Given the wide range of applications of imidazole derivatives , the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with.

properties

IUPAC Name |

(1-methylbenzimidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWIOHZJMSLWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561224 | |

| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol | |

CAS RN |

115576-91-5 | |

| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

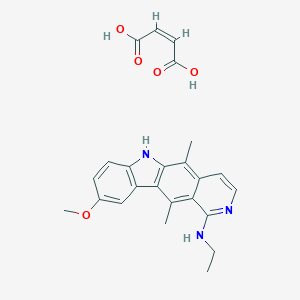

![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)